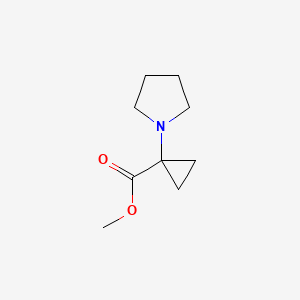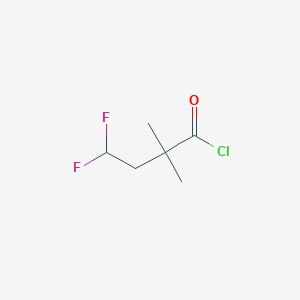
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol
Vue d'ensemble
Description
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol, also known as (1S,2S)-2-cyclohexyloxypropan-1-ol or (1S,2S)-2-cyclohexyloxypropanol, is an organic compound belonging to the class of alcohols. It is a colorless, water-soluble liquid with a sweet, fruity smell. Its molecular formula is C9H18O2 and its molecular weight is 166.24 g/mol. It is a versatile compound that has been used in various fields, including organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol has been used in various scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as 2-amino-1,3-propanediol, which is used in the synthesis of pharmaceuticals. Additionally, it has been used as a chiral resolving agent in the resolution of racemic mixtures. It has also been used as a solvent in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, meaning that it can donate protons to other molecules. This can lead to the formation of new molecules, which can then be used in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol have not been extensively studied. However, it is believed that the compound can act as a proton donor and can also act as a solvent in various reactions. It has also been suggested that the compound can act as a chiral resolving agent in the resolution of racemic mixtures.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is that it is a versatile compound that can be used in various applications. Additionally, it is a water-soluble liquid, which makes it easy to work with in lab experiments. However, one of the main limitations of the compound is that it has not been extensively studied, so its effects on biochemical and physiological processes are not well understood.
Orientations Futures
There are several potential future directions for research on (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol. One of the main areas of research is to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in various applications, such as organic synthesis and pharmaceuticals. Finally, further research could be conducted to explore its potential as a chiral resolving agent in the resolution of racemic mixtures.
Propriétés
IUPAC Name |
(1S,2S)-2-propan-2-yloxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKLMTVOQOWFOL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CCCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)


![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)
![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)